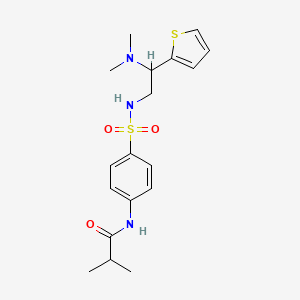

N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino functional groups as seen in the first paper, where 4-NN-dimethylaminoazobenzene 4'-isothiocyanate is synthesized for peptide sequence analysis . The synthesis process includes the preparation of thiohydantoins of amino acids, which are structurally related to the thiophene moiety present in the compound of interest. The second paper discusses the synthesis of dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones . Although the core structure differs, the methods used in these syntheses could provide insights into potential synthetic routes for the target compound, involving steps such as amide bond formation, introduction of the sulfonamide group, and incorporation of the thiophene ring.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and substituents contributing to its three-dimensional conformation. The papers provide examples of structural analysis through X-ray diffraction, which could be applied to determine the precise structure of the compound . The presence of dimethylamino groups and the potential for chelate ring formation, as seen in the rhenium(I) complexes, suggest that the compound could exhibit interesting conformational properties and possibly form stable chelate structures.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the reactions described in the papers. For instance, the first paper mentions a color change upon exposure to HCl vapor, indicating a potential for acid-base reactions or protonation events . The second paper details the reactivity of thiosemicarbazone ligands with transition metals, suggesting that the compound might also have the ability to coordinate to metals or undergo ligand exchange reactions .

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of the compound, we can hypothesize based on the functional groups present. The compound is likely to be soluble in polar organic solvents due to the presence of the dimethylamino group. Its melting point, boiling point, and stability could be influenced by the presence of the sulfonamide and amide groups, which are known to participate in hydrogen bonding. The compound's optical properties, such as UV-Vis absorbance, could be affected by the conjugated system involving the thiophene ring.

Applications De Recherche Scientifique

Fluorescent Molecular Probes

Compounds containing similar structural elements have been synthesized for use as fluorescent molecular probes. These probes show strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their utility in developing ultrasensitive fluorescent molecular probes. Such probes can study a variety of biological events and processes due to their intramolecular charge transfer, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Corrosion Inhibition

Research has demonstrated the efficiency of thiophene Schiff base compounds as corrosion inhibitors on mild steel surfaces in acidic solutions. The inhibition efficiency increases with the concentration of the inhibitor, showing potential for protective applications in industrial settings (Daoud et al., 2014).

Antiallergy Activity

Derivatives structurally similar to N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide have been evaluated for antiallergy activities. Some compounds showed activity in passive foot anaphylaxis assays, indicating potential antiallergic properties (Walsh et al., 1990).

Polymerization Catalysts

Similar structural motifs have been used in nickel-catalyzed polymerization processes, showcasing the potential for creating polymers with controlled molecular weights and high yield. This highlights the compound's utility in material science for developing novel polymers (Lu et al., 2021).

Tautomeric Behavior Studies

The tautomeric behavior of sulfonamide derivatives, through spectroscopic methods supported by density functional theory, reveals insights into molecular conformation or tautomeric forms, which are crucial for pharmaceutical and biological activities (Erturk et al., 2016).

Propriétés

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-13(2)18(22)20-14-7-9-15(10-8-14)26(23,24)19-12-16(21(3)4)17-6-5-11-25-17/h5-11,13,16,19H,12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTMJUCQSPURTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)

![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)